Prodipine hydrochloride
Overview
Description
Prodipine hydrochloride is a calcium channel blocker that is used as an antihypertensive agent. It is a dihydropyridine derivative that selectively inhibits the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. In
Scientific Research Applications
Inhibition of Dipeptidyl Peptidase IV Activity
Prodipine hydrochloride has been studied for its ability to inhibit dipeptidyl peptidase IV (DPP IV) activity. A study by (De Meester et al., 1997) found that Prodipine, when administered intravenously to rabbits, resulted in a significant decrease in plasma DPP IV activity. This effect was profound and long-lasting, with a partial recovery of DPP IV activity taking more than 20 days. The study highlights Prodipine's potential in pharmacological research as an irreversible inhibitor of DPP IV, offering insights into the biological functions of this ectopeptidase.
Effects on Serotonin Uptake and Release
Prodipine hydrochloride has been observed to impact serotonin transport processes. (Eltze, 1980) conducted a study on human blood platelets, demonstrating that Prodipine inhibits the uptake of serotonin in a dose-dependent manner and also stimulates the release of accumulated serotonin from the platelets. These findings are significant for understanding the pharmacological effects of Prodipine and its potential use in treating conditions influenced by serotonin dynamics.
Parkinsonian Tremor Treatment
Prodipine hydrochloride has been investigated for its effectiveness in treating Parkinsonian tremor. (Ulm, 1985) found that Prodipine, the precursor of the antiparkinson drug Budipine, showed promise in treating Parkinsonian tremor, particularly in cases resistant to other medications. However, its use was limited due to intolerance when administered orally.
properties
IUPAC Name |
4,4-diphenyl-1-propan-2-ylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N.ClH/c1-17(2)21-15-13-20(14-16-21,18-9-5-3-6-10-18)19-11-7-4-8-12-19;/h3-12,17H,13-16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCBOUXJVGNRIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prodipine hydrochloride | |
CAS RN |
31314-39-3 | |
Record name | Prodipine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031314393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PRODIPINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89CCP8Z2PS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.